molecular formula C9H12FN B3176716 1-(4-Fluoro-3-methylphenyl)ethan-1-amine CAS No. 105321-48-0

1-(4-Fluoro-3-methylphenyl)ethan-1-amine

Cat. No.: B3176716
CAS No.: 105321-48-0
M. Wt: 153.2 g/mol
InChI Key: JBEYNOQDGHMKQW-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)ethan-1-amine is a valuable chiral amine intermediate in organic synthesis and pharmaceutical research . This compound, and its readily available hydrochloride salt (CAS 1376217-48-9), serve as crucial building blocks for the development of novel active molecules . The scaffold features a stereocenter and an aromatic ring system substituted with electron-withdrawing and electron-donating groups, making it a versatile precursor for structure-activity relationship (SAR) studies and medicinal chemistry optimization . Researchers utilize this compound in the synthesis of targeted libraries, particularly in the search for new therapeutic agents. The hydrochloride salt form offers improved stability and handling properties for various experimental applications . This product is intended for research and development purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYNOQDGHMKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluoro 3 Methylphenyl Ethan 1 Amine and Its Analogs

Direct Synthetic Routes to 1-(4-Fluoro-3-methylphenyl)ethan-1-amine

The most common and direct route to racemic this compound is through the reductive amination of its corresponding ketone precursor.

Precursor Chemistry and Reaction Conditions

The primary precursor for the synthesis of this compound is 1-(4-fluoro-3-methylphenyl)ethanone . This ketone can be converted to the desired amine via reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia or its equivalent, to form an intermediate imine, which is then reduced to the final amine product. wikipedia.org

A classic method applicable in this context is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.org The reaction generally requires elevated temperatures, often between 120 and 130°C. wikipedia.org The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. wikipedia.orgmdpi.com

Alternatively, catalytic reductive amination offers a more modern and often milder approach. This can be carried out using a variety of reducing agents in the presence of an ammonia source. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The reaction is typically performed in a suitable solvent, such as methanol. harvard.edu Catalytic hydrogenation over a metal catalyst (e.g., palladium, nickel) in the presence of ammonia is another effective method. organic-chemistry.org

Yield Optimization and Process Efficiency

The efficiency and yield of the reductive amination can be influenced by several factors. In the Leuckart reaction, using ammonium formate as the reagent has been reported to produce better yields compared to formamide alone. wikipedia.org The reaction temperature and duration are critical parameters that need to be optimized to maximize the conversion of the ketone and minimize the formation of byproducts.

For catalytic reductive aminations, the choice of reducing agent and catalyst is crucial. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion intermediate over the starting ketone. masterorganicchemistry.com The pH of the reaction medium can also play a significant role in the reaction rate and selectivity. Maintaining a weakly acidic pH is often optimal for imine formation and subsequent reduction. wikipedia.org Process efficiency can be enhanced by one-pot procedures where the imine formation and reduction occur in the same reaction vessel without isolation of the intermediate. organic-chemistry.org

MethodPrecursorReagentsGeneral Conditions
Leuckart Reaction1-(4-fluoro-3-methylphenyl)ethanoneAmmonium formate or formamideHigh temperature (120-165°C)
Catalytic Reductive Amination1-(4-fluoro-3-methylphenyl)ethanoneAmmonia, NaBH₄ or NaBH₃CN or H₂/catalystWeakly acidic pH, various solvents (e.g., methanol)
Table 1: Overview of Direct Synthetic Routes.

Enantioselective Synthesis and Chiral Resolution of this compound

Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. The separation of these enantiomers or their direct asymmetric synthesis is crucial for applications where stereochemistry is important.

Asymmetric Catalytic Approaches (e.g., Transition Metal-Catalyzed Hydrogenation)

Enantiomerically enriched this compound can be prepared through the asymmetric hydrogenation of the precursor ketone, 1-(4-fluoro-3-methylphenyl)ethanone, or its corresponding imine. Noyori-type catalysts , which are ruthenium(II) complexes with chiral diphosphine and diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. chem-station.commdpi.com

In this approach, the ketone is reduced to the corresponding chiral alcohol using a hydrogen source like 2-propanol or a formic acid/triethylamine mixture in the presence of a chiral ruthenium catalyst. chem-station.comchem-station.com The resulting enantiomerically enriched alcohol can then be converted to the amine with retention of configuration through standard chemical transformations. Alternatively, the direct asymmetric reductive amination of the ketone can be performed using a chiral catalyst and an ammonia source.

Diastereomeric Salt Formation and Separation

A widely used classical method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic this compound with a single enantiomer of a chiral acid, often referred to as a resolving agent. pbworks.com Commonly used chiral acids include tartaric acid, mandelic acid, and their derivatives. wikipedia.orggoogle.com

The reaction of the racemic amine with a chiral acid results in the formation of a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a particular solvent. libretexts.org Once one of the diastereomeric salts is isolated in pure form, the chiral amine enantiomer can be liberated by treatment with a base. gavinpublishers.com The chiral resolving agent can then often be recovered and reused. google.com The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent, which are typically determined empirically.

Resolving AgentPrincipleSeparation MethodRecovery of Enantiomer
(R,R)-Tartaric AcidFormation of diastereomeric salts with different solubilitiesFractional crystallizationBasification to liberate the free amine
(S)-Mandelic AcidFormation of diastereomeric salts with different solubilitiesFractional crystallizationBasification to liberate the free amine
Table 2: Diastereomeric Salt Resolution Parameters.

Biocatalytic Resolution Methods

Enzymes, particularly lipases, have emerged as powerful tools for the kinetic resolution of racemic amines. mdpi.com In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic amine is selectively acylated, leaving the other enantiomer unreacted. researchgate.net A commonly used and highly effective enzyme for this purpose is Candida antarctica lipase B (CALB) , often in an immobilized form such as Novozym 435. mdpi.comnih.gov

The reaction involves treating the racemic this compound with an acyl donor, such as an ester (e.g., ethyl acetate), in an organic solvent. researchgate.net The lipase catalyzes the acylation of one enantiomer at a much faster rate than the other. After the reaction has proceeded to approximately 50% conversion, the acylated amine (amide) and the unreacted amine can be separated. The unreacted amine will be enriched in one enantiomer, while the amide will be enriched in the other. Subsequent hydrolysis of the amide regenerates the other enantiomer of the amine. This method can provide access to both enantiomers with high enantiomeric purity. researchgate.net

Synthesis of Novel Derivatives Incorporating the 4-Fluoro-3-methylphenyl Moiety

Structural Diversity and Synthetic Accessibility

The synthetic methodologies described above offer high accessibility to a wide range of structurally diverse derivatives. The versatility of these reactions allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

The structural diversity stems from the ability to introduce various substituents by simply changing one of the reactants.

Derivative ClassCore ReactionSource of DiversityPotential Variations
Chalcones Claisen-Schmidt CondensationAromatic AldehydeIntroduction of different substituents (e.g., -OCH₃, -Cl, -NO₂, heterocyclic rings) on the aldehyde ring.
Pyrazolines Chalcone CyclizationChalcone PrecursorThe diversity of the chalcones, derived from various aldehydes and ketones, directly translates to a wide array of pyrazolines.
Piperidine Carboxamides Amide CouplingCarboxylic Acid PartnerUse of various substituted piperidine carboxylic acids allows for modification of the piperidine ring and its substituents.
Nitrones Imine Formation & OxidationCarbonyl CompoundCondensation with different aldehydes or ketones prior to oxidation leads to nitrones with varied R¹ and R² groups at the carbon atom.

The reactions are generally high-yielding and utilize readily available starting materials, making these derivatives synthetically accessible for further investigation. For example, the Claisen-Schmidt condensation is a robust and efficient method for creating C-C bonds to produce chalcones. scispace.commdpi.com Similarly, amide bond formation is a cornerstone of organic synthesis, with numerous reliable and well-optimized protocols available. researchgate.netluxembourg-bio.com This accessibility facilitates the generation of chemical libraries based on the 4-fluoro-3-methylphenyl moiety for various research applications.

Reactivity and Chemical Transformations of 1 4 Fluoro 3 Methylphenyl Ethan 1 Amine and Its Scaffold

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-(4-fluoro-3-methylphenyl)ethan-1-amine is characterized by the dual nature of its functional groups, allowing it to participate in both electrophilic and nucleophilic reactions.

The primary amine function, with its lone pair of electrons, serves as a nucleophilic center. It can readily react with a variety of electrophiles. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental step in preparing substrates for reactions like the Bischler-Napieralski cyclization.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Reaction with Carbonyl Compounds: Condensation with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is a key initial step in processes such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.

The aromatic ring, while generally less nucleophilic than the amine, can undergo electrophilic aromatic substitution (SEAr). The rate and regioselectivity of these reactions are significantly influenced by the existing fluorine and methyl substituents. Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the reaction conditions must be carefully chosen to avoid side reactions involving the amine group, which can be protonated or act as a competing nucleophile.

Furthermore, the benzylic position of this compound is susceptible to reactions that proceed via radical or cationic intermediates due to the stabilizing effect of the adjacent phenyl ring. For instance, benzylic halides derived from this amine can undergo nucleophilic substitution reactions (SN1 or SN2), depending on the substrate and reaction conditions.

Influence of the Fluorine and Methyl Substituents on Reactivity

The fluorine and methyl groups attached to the phenyl ring exert significant electronic and steric effects, thereby modulating the reactivity of this compound.

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Conversely, through its lone pairs, fluorine can exert a weak electron-donating resonance effect (+M). In the case of electrophilic aromatic substitution, the inductive effect generally dominates, making the ring less reactive than benzene. For directing effects, the resonance donation to the ortho and para positions makes these sites more favorable for electrophilic attack compared to the meta position.

Methyl Group: The methyl group is an electron-donating group through a combination of a weak inductive effect (+I) and hyperconjugation. This electron donation activates the aromatic ring, making it more susceptible to electrophilic attack than benzene. The methyl group is an ortho, para-director.

In the 4-fluoro-3-methylphenyl scaffold, these effects are combined. The activating effect of the methyl group at position 3 and the deactivating, yet ortho, para-directing, effect of the fluorine at position 4 create a specific reactivity pattern. The positions ortho and para to the methyl group (positions 2, 4, and 6) and the positions ortho and para to the fluorine atom (positions 3 and 5) are electronically influenced. The interplay of these effects will determine the ultimate regioselectivity of electrophilic aromatic substitution reactions.

Steric Effects:

The methyl group, being larger than a hydrogen atom, can exert steric hindrance, particularly at the positions adjacent to it (ortho positions). This can influence the approach of bulky electrophiles or nucleophiles, potentially favoring reaction at less hindered sites. For instance, in reactions involving the amine group, the proximity of the methyl group could have a minor influence on the accessibility of the nitrogen's lone pair, although this effect is likely to be less significant than the steric hindrance at the aromatic ring.

The fluorine atom is relatively small, and its steric influence is generally considered to be minimal compared to its electronic effects.

Complex Heterocycle Formation via 4-Fluoro-3-methylphenyl Containing Precursors

The structural features of this compound make it a valuable precursor for the synthesis of a variety of complex heterocyclic compounds. The primary amine and the substituted phenyl ring can participate in intramolecular cyclization reactions to form fused ring systems.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. This compound can serve as the β-arylethylamine component in this reaction. The electron-donating methyl group on the aromatic ring facilitates the cyclization step. The regioselectivity of the ring closure will be directed by both the activating methyl group and the fluorine atom.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is another key method for the synthesis of dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines. This reaction involves the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The first step would be the acylation of this compound to form the corresponding amide, which then undergoes cyclization. Similar to the Pictet-Spengler reaction, the electronic nature of the substituted phenyl ring is crucial for the success of the cyclization.

Synthesis of Other Heterocycles:

The versatile reactivity of the amine group allows for its incorporation into various other heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles or other related heterocycles. Similarly, condensation with α-haloketones can be a route to imidazole derivatives. The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, provides a direct route to substituted pyrroles. In all these cases, the 4-fluoro-3-methylphenyl group would be a substituent on the resulting heterocyclic ring, imparting its specific electronic and lipophilic characteristics to the final molecule.

Below are illustrative data tables for potential reactions involving the this compound scaffold, based on general synthetic methodologies.

Table 1: Hypothetical Pictet-Spengler Reaction of this compound

EntryAldehyde/KetoneAcid CatalystProduct
1FormaldehydeHCl6-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
2AcetaldehydeTFA6-Fluoro-1,7-dimethyl-1,2,3,4-tetrahydroisoquinoline
3BenzaldehydeH2SO46-Fluoro-7-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Table 2: Hypothetical Bischler-Napieralski Reaction of N-Acyl-1-(4-fluoro-3-methylphenyl)ethan-1-amine

EntryAcyl GroupCyclizing AgentProduct
1AcetylPOCl36-Fluoro-1,7-dimethyl-3,4-dihydroisoquinoline
2BenzoylPPA6-Fluoro-7-methyl-1-phenyl-3,4-dihydroisoquinoline
3PhenylacetylPOCl31-Benzyl-6-fluoro-7-methyl-3,4-dihydroisoquinoline

Table 3: Hypothetical Paal-Knorr Pyrrole Synthesis with this compound

Entry1,4-Dicarbonyl CompoundConditionsProduct
12,5-HexanedioneAcetic acid, heat1-(1-(4-Fluoro-3-methylphenyl)ethyl)-2,5-dimethyl-1H-pyrrole
21,4-Diphenyl-1,4-butanedionep-Toluenesulfonic acid, heat1-(1-(4-Fluoro-3-methylphenyl)ethyl)-2,5-diphenyl-1H-pyrrole

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Fluoro 3 Methylphenyl Ethan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-Fluoro-3-methylphenyl)ethan-1-amine, ¹H, ¹³C, and ¹⁹F NMR each offer unique insights into the molecule's structure. While specific experimental data for this compound is not widely published, expected chemical shifts and coupling patterns can be predicted based on its structural similarity to related compounds such as 1-(4-fluorophenyl)ethylamine and 1-(3-methylphenyl)ethanamine.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the ethylamine (B1201723) group would exhibit characteristic signals. The methine (CH) proton, being adjacent to the chiral center and the amino group, would likely appear as a quartet in the range of 4.0-4.5 ppm, due to coupling with the neighboring methyl protons. The three protons of the methyl group (CH₃) on the ethylamine moiety would resonate as a doublet around 1.3-1.6 ppm, coupled to the methine proton. The amino (NH₂) protons typically present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, generally between 1.5 and 3.5 ppm.

The aromatic protons on the phenyl ring would show a more complex splitting pattern due to the presence of both fluorine and methyl substituents. The proton ortho to the fluorine atom would likely appear as a triplet, while the other two aromatic protons would exhibit doublet or multiplet signals in the aromatic region of the spectrum, typically between 6.9 and 7.5 ppm. The methyl group attached to the phenyl ring would produce a singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the methine group (CH) would be expected to resonate around 50-55 ppm. The methyl carbon of the ethylamine group would appear further upfield, typically in the range of 20-25 ppm. The carbons of the aromatic ring would show signals in the downfield region, generally between 115 and 165 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon of the methyl group on the phenyl ring would have a chemical shift of approximately 20 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for analyzing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.org For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this fluorine atom would be influenced by the electronic environment of the aromatic ring. Based on similar fluorinated aromatic compounds, the ¹⁹F chemical shift is anticipated to be in the range of -110 to -120 ppm relative to a standard reference such as CFCl₃.

Expected ¹H and ¹³C NMR Data for Structural Analogs

To illustrate the expected NMR data, the following tables summarize the experimental chemical shifts for the related compounds 1-(4-fluorophenyl)ethanol (B1199365) and 1-(4-methylphenyl)ethanol. chemicalbook.combldpharm.com

Table 1: ¹H NMR Data for 1-(4-Fluorophenyl)ethanol

Assignment Chemical Shift (ppm)
CH(OH)~4.8
Aromatic-H~7.2-7.3
CH₃~1.4

Data sourced from ChemicalBook. chemicalbook.com

Table 2: ¹H NMR Data for (R)-(+)-1-(4-Methylphenyl)ethylamine

Assignment Chemical Shift (ppm)
Aromatic-H (d)7.200
Aromatic-H (d)7.109
CH(NH₂)4.034
Ar-CH₃2.303
NH₂1.53
CH-CH₃1.336

Data sourced from ChemicalBook. chemicalbook.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman analysis, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration would be expected in the range of 1100-1300 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. The symmetric C-F stretching vibration would also be Raman active. The C-H and N-H stretching vibrations would also be observable, although they are typically weaker in Raman than in IR spectra.

Characteristic FT-IR Data for a Related Compound

The FT-IR spectrum of the precursor, 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, shows characteristic peaks for the aldehyde group and aromatic C=C stretching, providing a reference for the types of vibrations expected in a related structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₉H₁₂FN, the expected monoisotopic mass would be approximately 153.0954 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153.

The fragmentation of primary amines is often characterized by alpha-cleavage, which is the cleavage of the bond adjacent to the C-N bond. For this compound, the most likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. This would result in a base peak at m/z 138. Another possible fragmentation is the loss of the amino group.

Expected Fragmentation Pattern

m/z 153: Molecular ion (M⁺)

m/z 138: [M - CH₃]⁺, likely the base peak resulting from alpha-cleavage.

m/z 109: [M - C₂H₄N]⁺, corresponding to the fluorotoluene cation.

The mass spectrum of the related compound 1-(3-methylphenyl)ethanone shows a molecular ion peak at m/z 134 and a base peak at m/z 119, corresponding to the loss of a methyl group, which is consistent with the expected fragmentation behavior. nist.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. If a suitable single crystal of this compound or its salt, such as the hydrochloride, can be obtained, this technique would allow for the unambiguous determination of its molecular geometry and stereochemistry. chiralen.com

Computational Chemistry and Molecular Modeling Applications for 1 4 Fluoro 3 Methylphenyl Ethan 1 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid.

In the context of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various receptors. For instance, studies on related thiazole (B1198619) Schiff base derivatives have utilized molecular docking to investigate their binding with proteins like B. subtilis and E. coli DNA gyrase. bldpharm.com Such studies calculate the binding energy and visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govresearchgate.net

A hypothetical docking study of this compound with a chosen receptor, for example, a monoamine oxidase enzyme, would involve preparing the 3D structures of both the ligand and the receptor. The docking software would then explore various possible binding poses and score them based on a scoring function, which estimates the binding affinity. The results could be presented in a table summarizing the binding energies and key interacting residues.

Illustrative Molecular Docking Results:

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
Monoamine Oxidase A-7.8TYR407, PHE208, TYR4441
Monoamine Oxidase B-7.2TYR398, TYR435, ILE1991

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods can provide valuable information about molecular properties that govern how a molecule interacts with its environment.

For this compound, DFT calculations could be performed to understand its electronic properties. These calculations solve the Schrödinger equation for the molecule to yield its electron density and energy. From this, various properties can be derived.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, a DFT calculation would provide the energies of these frontier orbitals. This information can help in predicting its reactivity in various chemical reactions.

Illustrative HOMO-LUMO Energy Data:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

This table presents hypothetical data for illustrative purposes.

Electrostatic Potential Mapping (MESP)

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions. In an MESP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

An MESP map of this compound would likely show a region of negative electrostatic potential around the nitrogen atom of the amine group, indicating its basicity and potential for hydrogen bonding. The fluorine atom would also contribute to the electrostatic potential distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted. nih.govsigmaaldrich.com

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. nih.gov

The resulting QSAR model can be used to predict the activity of new derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a biological membrane. nih.gov

For this compound, a conformational analysis would reveal the preferred spatial arrangement of its atoms. MD simulations could then be used to understand how this molecule behaves in a biological system. For example, an MD simulation could show how the molecule interacts with the active site of a protein, providing insights into the stability of the docked pose and the nature of the binding interactions over time.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluoro-3-methylphenyl)ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-(4-Fluoro-3-methylphenyl)ethan-1-one using sodium cyanoborohydride or via nucleophilic substitution of halogenated intermediates. For example, bromination of 1-(4-fluoro-3-methylphenyl)ethan-1-one (as described in ) followed by amination is a viable pathway . Optimizing reaction parameters (e.g., temperature, catalyst, solvent polarity) is critical: polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while lower temperatures (0–5°C) reduce side reactions. Yield typically ranges from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the methyl group (δ 2.3 ppm). 19^{19}F NMR confirms fluorine presence (δ -110 to -115 ppm).
  • IR Spectroscopy : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C-F stretch) are diagnostic .
  • Mass Spectrometry : LC-MS (ESI) reveals the molecular ion peak at m/z 167.2 ([M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (if crystalline derivatives are available).

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and 3-methyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine group activates the phenyl ring for electrophilic substitution at the para position, while the methyl group sterically hinders ortho reactions. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 as a catalyst and aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via HPLC and compare with computational models (DFT calculations) to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for halogenated phenyl ethanamine derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example:
  • Case Study : reports neuroactivity for a cyclohexyloxy analog, while highlights metabolic effects for a chloro-fluoro derivative. To validate, conduct parallel assays under standardized conditions (e.g., same neuronal cell line, IC50_{50} measurements) and use statistical tools (ANOVA) to assess significance .
  • Table 1 : Comparative Bioactivity of Analogues
SubstituentsAssay SystemIC50_{50} (µM)Reference
4-Fluoro-3-methylNeuronal Cells12.5 ± 1.2
3-Chloro-4-fluoroHepatocytes8.7 ± 0.9

Q. How can researchers design experiments to optimize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies in buffers (pH 2–9) at 37°C. Use HPLC to quantify degradation products (e.g., hydrolyzed amine or fluorinated byproducts).
  • Oxidative Stability : Expose to H2_2O2_2 (0.3%) and track oxidation via LC-MS. Add antioxidants (e.g., ascorbic acid) if needed .
  • Table 2 : Stability Data
ConditionHalf-life (h)Major Degradation Pathway
pH 7.4, 37°C48Hydrolysis
pH 2.0, 37°C12Demethylation

Methodological Considerations for Data Interpretation

Q. What computational tools are recommended to predict the compound’s interactions with biological targets?

  • Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT2A_{2A}) or monoamine transporters. Validate with mutagenesis studies .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers.

Q. How can substituent positional isomerism (e.g., 3-methyl vs. 4-methyl) alter pharmacological profiles?

  • Answer : Compare logP values (for lipophilicity) and pKa (for ionization) using ChemAxon software. Synthesize isomers and test in vitro binding assays. For example, 3-methyl may enhance blood-brain barrier permeability due to increased hydrophobicity, while 4-methyl could reduce metabolic clearance .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous media.
    Solution : Formulate as a hydrochloride salt (see ) or use co-solvents (PEG-400) .
  • Challenge : Side reactions during halogenation.
    Solution : Employ directing groups (e.g., Boc-protected amines) to control regioselectivity .

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1-(4-Fluoro-3-methylphenyl)ethan-1-amine
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Reactant of Route 2
1-(4-Fluoro-3-methylphenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.